N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinoline core linked to a 4-bromophenyl group via a thioacetamide bridge.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZLOWDHVYSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.3 g/mol. Its structure features a brominated phenyl group and a thioacetamide moiety linked to a triazole ring, which is known for various pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Inhibition of cell proliferation |
| HCT116 | 18.76 | Induction of apoptosis |
The compound demonstrated an IC50 value of 5 µM against MCF7 cells, indicating potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes such as acetylcholinesterase (AChE), which may contribute to its anticancer effects by disrupting cellular signaling pathways.
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through activation of intrinsic pathways involving cytochrome c release and caspase activation.
- Antioxidant Properties : The compound's structure may also confer antioxidant properties that protect cells from oxidative stress, thereby enhancing its therapeutic efficacy.
Case Studies
Several studies have highlighted the biological significance of similar compounds in the triazole class:
- A study published in MDPI demonstrated that derivatives with similar structures exhibited promising anticancer and antimicrobial activities through various assays including molecular docking studies and in vitro evaluations .
- Another research article indicated that modifications on the triazole ring could enhance biological activity against specific cancer cell lines and microbial strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The triazoloquinoline core distinguishes the target compound from analogs with alternative heterocycles:
- Triazinoindole Core (Compound 26): describes N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide, which replaces the quinoline ring with an indole system. This modification may alter π-π stacking interactions in biological systems, though both compounds share the 4-bromophenyl thioacetamide moiety .
- Triazoloquinoxaline Core (): Bis-triazoloquinoxaline derivatives exhibit potent Topoisomerase II (TopoII) inhibition and cytotoxicity, attributed to enhanced DNA intercalation. The planar quinoxaline system may improve DNA binding compared to the quinoline core in the target compound .
Substituent Variations
Aryl Group Modifications
- 2,5-Dichlorophenyl () : The dichlorophenyl substituent increases lipophilicity (higher logP), which may enhance bioavailability but could also reduce solubility .
- Nitrothiophene () : Introduction of a nitrothiophene group introduces strong electron-withdrawing effects, which might influence metabolic stability and redox activity .
Thioacetamide-Linked Groups
- Thiazole (): Compounds like 2-[(7-methoxy-4-methyl-triazoloquinolin-1-yl)thio]-N-methyl-N-(4-phenylthiazol-2-yl)acetamide () incorporate thiazole rings, enabling hydrogen bonding and π-stacking interactions. Their XlogP values (e.g., 5.8) suggest higher lipophilicity than the target compound, impacting pharmacokinetics .
- Imidazole () : Imidazole-based analogs (e.g., 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide) replace the triazole with imidazole, altering hydrogen-bonding capacity and steric interactions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
